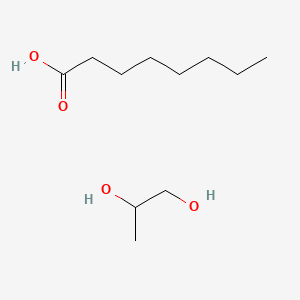
Octanoic acid;propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octanoic acid;propane-1,2-diol: is a compound formed by the esterification of octanoic acid (also known as caprylic acid) with propane-1,2-diol (commonly known as propylene glycol). This compound is often referred to as propylene glycol monocaprylate. It is a mixture of monoesters and diesters of fatty acids, predominantly composed of caprylic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octanoic acid;propane-1,2-diol involves the esterification of octanoic acid with propane-1,2-diol. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to remove water formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound is achieved through a continuous esterification process. This involves the use of a packed bed reactor where octanoic acid and propane-1,2-diol are continuously fed, and the esterified product is continuously removed. The reaction is catalyzed by an acid resin, and the process is optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octanoic acid;propane-1,2-diol can undergo oxidation reactions, particularly at the hydroxyl groups of the propane-1,2-diol moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or osmium tetroxide in pyridine solution.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Hydrochloric acid (HCl) or hydrobromic acid (HBr) in the presence of a catalyst.
Major Products Formed:
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are primary and secondary alcohols.
Substitution: The major products are halogenated derivatives.
Scientific Research Applications
Chemistry: Octanoic acid;propane-1,2-diol is used as a solvent and intermediate in organic synthesis. It is also employed in the preparation of various esters and polymers .
Biology: In biological research, this compound is used as a solubilizing agent for hydrophobic drugs and as a component in the formulation of pharmaceuticals .
Medicine: this compound is utilized in the formulation of topical creams and ointments due to its emollient properties. It is also used in the preparation of intravenous lipid emulsions .
Industry: In the industrial sector, this compound is used as a plasticizer in the production of plastics and as a surfactant in the formulation of detergents and cleaning agents .
Mechanism of Action
The mechanism of action of octanoic acid;propane-1,2-diol involves its interaction with cellular membranes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and enzymes, leading to changes in cellular processes . Additionally, the hydroxyl groups in propane-1,2-diol can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules .
Comparison with Similar Compounds
Propylene glycol dicaprylate/dicaprate: A mixture of diesters of caprylic and capric acids with propane-1,2-diol.
Propylene glycol monocaprylate: A monoester of caprylic acid with propane-1,2-diol.
Propylene glycol: A diol with two hydroxyl groups, used as a solvent and antifreeze.
Uniqueness: Octanoic acid;propane-1,2-diol is unique due to its specific esterification of octanoic acid with propane-1,2-diol, resulting in a compound with distinct solubilizing and emollient properties. Its ability to integrate into lipid bilayers and alter membrane properties sets it apart from other similar compounds .
Properties
CAS No. |
68332-79-6 |
|---|---|
Molecular Formula |
C11H24O4 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
octanoic acid;propane-1,2-diol |
InChI |
InChI=1S/C8H16O2.C3H8O2/c1-2-3-4-5-6-7-8(9)10;1-3(5)2-4/h2-7H2,1H3,(H,9,10);3-5H,2H2,1H3 |
InChI Key |
FSVSNKCOMJVGLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)O.CC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


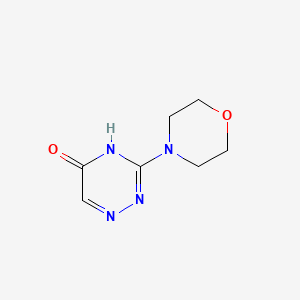
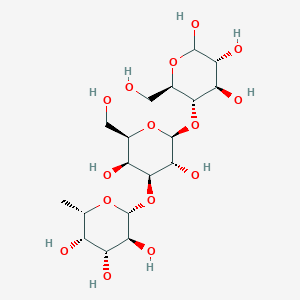
![2,5-Diphenyl-7-(piperidin-1-yl)[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B13824971.png)
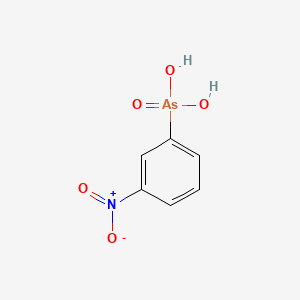
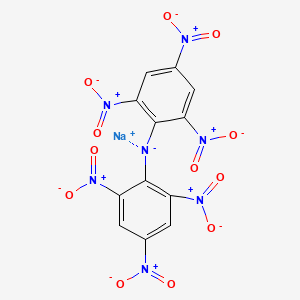
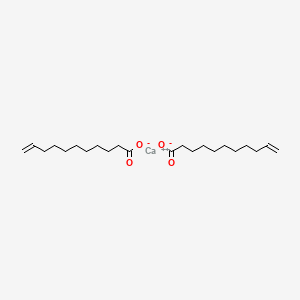
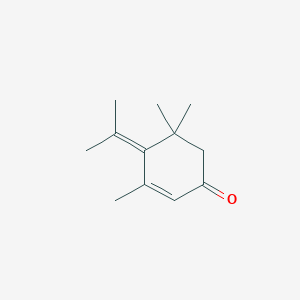
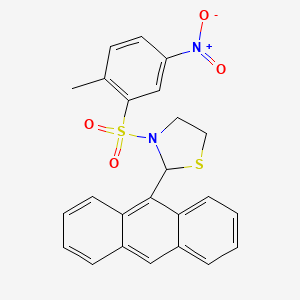
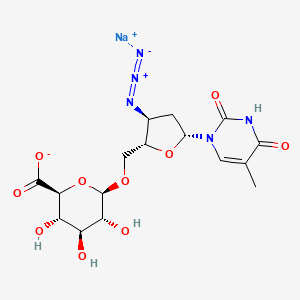
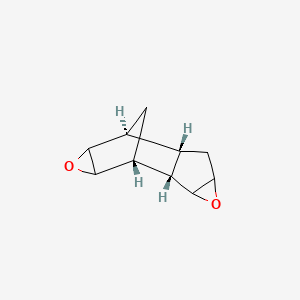
![sodium;(2S,3R,5S)-3-[[2,3-di(pyrrol-1-yl)pyrrol-1-yl]methyl]-3-methyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13825030.png)
![Acetamide,N-methyl-N-[3-(methylamino)propyl]-](/img/structure/B13825037.png)
![4H-Thiopyrano[2,3-g]benzothiazole(9CI)](/img/structure/B13825039.png)
![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(3-methylbutyl)benzenesulfonamide](/img/structure/B13825041.png)
